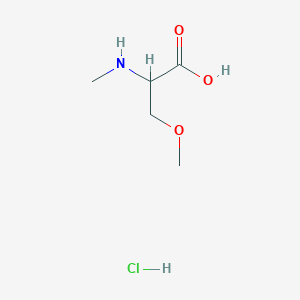
3-Methoxy-2-(methylamino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-2-(methylamino)propanoic acid hydrochloride” is an organic compound with the CAS Number: 1485645-68-8 . It has a molecular weight of 169.61 and is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Methoxy-2-(methylamino)propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins.Molecular Structure Analysis
The IUPAC name of this compound is 3-methoxy-N-methylalanine hydrochloride . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis
This compound is functionally related to beta-alanine . It’s used in various scientific research applications.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Understanding the Chemical Structure and Reactivity
The compound 3-Methoxy-2-(methylamino)propanoic acid hydrochloride is not directly referenced in the available literature. However, by examining research related to structurally similar compounds, insights into potential applications and reactivity can be inferred. For example, studies on methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, reveal the environmental persistence and toxicological concerns of methoxy-containing compounds. Metabolism studies highlight the transformation into more reactive or toxic metabolites, suggesting a need for careful consideration of this compound in environmental and biological contexts (Cummings, 1997).
Analytical and Synthetic Applications
The application of methoxy-containing compounds in analytical chemistry and synthesis provides insight into potential uses of this compound. For instance, the synthesis and applications of phosphonic acids, which involve direct methods yielding functional groups simultaneously with the formation of the P-C bond, could parallel approaches for incorporating the methoxy and amino functionalities of the compound for the development of targeted molecular probes or new materials (Sevrain et al., 2017).
Potential in Drug Discovery and Development
While direct references to this compound in drug discovery are not available, analogous compounds with methoxy and amino groups have been investigated for their biological activities. For example, the review of antimetastatic compounds discusses the importance of functional groups like methoxy and methylamino in influencing the anticancer activities of molecules. This suggests that this compound could potentially be explored for its bioactivity, given the structural features that may affect its interaction with biological targets (Liew et al., 2020).
Environmental Impact and Biodegradation
Considering the environmental fate of related compounds, research on methoxychlor underscores the importance of understanding the environmental behavior and biodegradation pathways of methoxy-containing chemicals. The persistence and bioaccumulation potential of such compounds necessitate studies on the environmental impact and degradation mechanisms of this compound to ensure safe and sustainable use (Cummings, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-9-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXRVGTFJAYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)


![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)





![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)